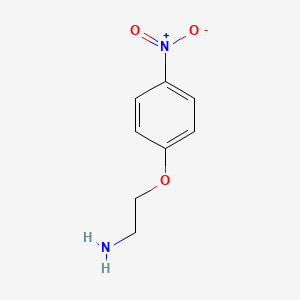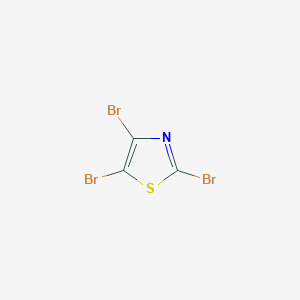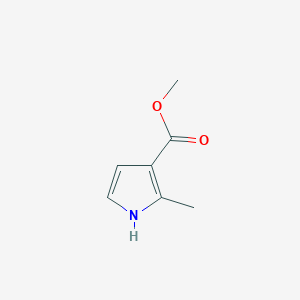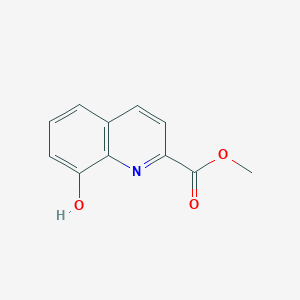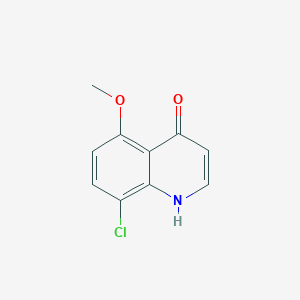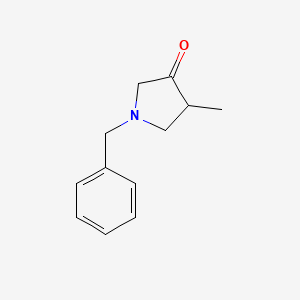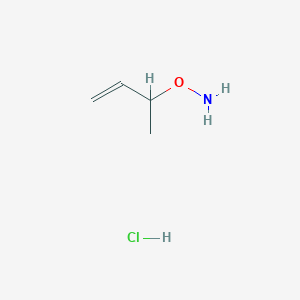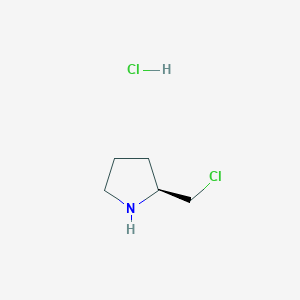
(S)-2-(Chloromethyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . The “(S)-2-(Chloromethyl)pyrrolidine hydrochloride” is likely a pyrrolidine derivative with a chloromethyl group at the 2-position. It’s a chiral compound due to the presence of an asymmetric carbon atom .
Synthesis Analysis
While specific synthesis methods for “(S)-2-(Chloromethyl)pyrrolidine hydrochloride” are not available, pyrrolidines can be synthesized using proline as a viable synthetic precursor . Other methods involve the use of macrocyclic phase-transfer catalysts under high-pressure conditions .Molecular Structure Analysis
The molecular structure of “(S)-2-(Chloromethyl)pyrrolidine hydrochloride” would consist of a pyrrolidine ring with a chloromethyl group attached at the 2-position .Chemical Reactions Analysis
Pyrrolidines can undergo a variety of chemical reactions. For instance, they can be functionalized to form pyrrolinium-based room temperature ionic liquid crystals . They can also react with α,β-unsaturated ketones in the presence of macrocyclic hybrid phase-transfer catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-(Chloromethyl)pyrrolidine hydrochloride” would depend on its specific structure. Pyrrolidines generally have high melting points due to strong ionic interactions .Applications De Recherche Scientifique
Chemistry of Pyrrolidines : Pyrrolidines, including derivatives like (S)-2-(Chloromethyl)pyrrolidine hydrochloride, are important in chemistry due to their biological effects and applications in medicine and industry, such as dyes and agrochemical substances. The study of pyrrolidines chemistry, including their synthesis and reactions, is significant for modern science (Żmigrodzka et al., 2022).
Synthesis and Basicity Studies : The synthesis and investigation of compounds like 1-aryl-2,5-di(chloromethyl)pyrrolidines, which are alkylating agents with alkylating centers in fixed positions, have been conducted. Their basicities and rates of hydrolysis were determined, discussing the relationship between structure, basicity, and rate of hydrolysis (Degutis & Dubinskaite, 1972).
Conductivity Studies : Research has been conducted on the electrical conductivity of complexes derived from chloromethyl groups, like 2,2′-dichlorodiethyl ether and poly(epichlorhydrin), in combination with compounds like pyrrolidine (Bruce & Herson, 1967).
Development of Antiradiation Drugs : Heteroalicyclic analogs of aminoalkanethiols, synthesized from compounds like 2-(chloromethyl) pyrrolidine hydrochloride, have been evaluated as potential antiradiation drugs. These compounds have mercapto groups on a side chain connected to secondary amino groups of pyrrolidine (Piper & Johnston, 1963).
Pharmaceutical Analysis : Methods have been developed for the quantitative determination of compounds like 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a genotoxic impurity in pharmaceutical ingredients, using techniques such as LC/MS/MS. This demonstrates the importance of chloromethylated pyrrolidine derivatives in the field of pharmaceutical analysis (Venugopal et al., 2012).
Organometallic Chemistry : The compound's role in organometallic chemistry, including reactions and complex formations with metals such as palladium(II) and mercury(II), has been explored. These studies contribute to the understanding of the compound's chemical properties and potential applications in material science and catalysis (Singh et al., 2003).
Orientations Futures
The future directions in the research and application of pyrrolidines and their derivatives are vast. They are key structures in many natural products and bioactive pharmaceuticals, and their synthetic routes, reactivity, and importance as pyridinium ionic liquids, as well as their applications in materials science and biological issues related to gene delivery, are areas of ongoing research .
Propriétés
IUPAC Name |
(2S)-2-(chloromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPPBVWIHXLFSE-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544579 | |
| Record name | (2S)-2-(Chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Chloromethyl)pyrrolidine hydrochloride | |
CAS RN |
35120-33-3 | |
| Record name | (2S)-2-(Chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(chloromethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



